molecular formula C10H12O4 B103193 Methyl homovanillate CAS No. 15964-80-4

Methyl homovanillate

Cat. No. B103193
CAS RN: 15964-80-4
M. Wt: 196.2 g/mol
InChI Key: JJJSFAGPWHEUBT-UHFFFAOYSA-N
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Description

Methyl homovanillate is a compound that is related to homovanillic acid . It is a strong inhibitor of monoamine oxidase A (MAOA) . Homovanillic acid, also known as homovanillate, belongs to the class of organic compounds known as methoxyphenols .


Synthesis Analysis

The synthesis of Methyl homovanillate and related compounds has been studied. For instance, a study identified a phylogenetically divergent Vanillate O-Demethylase from Rhodococcus ruber R1, which was found to be proficient in acting on different vanillate-like substrates .


Chemical Reactions Analysis

In the context of lignin conversion, a study employed heterogeneous Fenton oxidation to convert alkaline lignin into vanillin, a process that could potentially involve Methyl homovanillate .

Scientific Research Applications

Medicine: Inhibitor of Fatty Acid Uptake

Methyl homovanillate has been studied for its potential to inhibit intestinal fatty acid uptake. This could be significant in the development of treatments for obesity, as controlling fatty acid absorption can be a strategy for managing body weight .

Agriculture: Modulation of Plant Growth

In agriculture, compounds like methyl homovanillate may be used to influence plant growth and development. While specific studies on methyl homovanillate are limited, related esters have been evaluated for their ability to act as growth regulators or stress protectants .

Food Industry: Flavoring and Preservation

Methyl homovanillate could be used in the food industry as a flavoring agent due to its vanilla-like aroma. Additionally, its potential as a preservative, given its antioxidant properties, is an area of interest for extending the shelf life of food products .

Environmental Science: Biomarker for Pollution

In environmental science, methyl homovanillate might serve as a biomarker for certain types of organic pollution. Its presence and concentration in environmental samples can indicate the level of contamination and the effectiveness of remediation efforts .

Materials Science: Synthesis of Polymers

This compound could be involved in the synthesis of polymers and materials with specific properties, such as enhanced durability or biodegradability. Its role in creating new materials with desired characteristics is a promising area of research .

Analytical Chemistry: Standard for Chemical Analysis

Methyl homovanillate can be used as a reference standard in analytical chemistry to calibrate instruments and validate methods. Its well-defined properties make it suitable for ensuring the accuracy and precision of chemical analyses .

Safety And Hazards

While specific safety and hazard information for Methyl homovanillate was not found, it’s important to note that related compounds can be hazardous. For example, Methyl alcohol is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system .

Future Directions

The future directions of research on Methyl homovanillate and related compounds could involve further exploration of their biological mechanisms and potential applications. For instance, a study on homovanillic acid esters found that certain structural motifs were associated with inhibition of fatty acid uptake in Caco-2 enterocytes . This suggests potential applications in the design of dietary inhibitors of fatty acid uptake.

properties

IUPAC Name

methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJSFAGPWHEUBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166702
Record name Methyl 4-hydroxy-3-methoxyphenylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl homovanillate

CAS RN

15964-80-4
Record name Methyl homovanillate
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Record name Methyl 4-hydroxy-3-methoxyphenylacetate
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Record name Methyl 4-hydroxy-3-methoxyphenylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-hydroxy-3-methoxyphenylacetate
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Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (12 ml) was added to a solution of (4-hydroxy-3-methyoxy-phenyl)-acetic acid (22.5 g, 123 mmol) in methanol (450 ml) at room temperature, and the reaction was heated to 90° C. for 2.45 hours. The reaction was then cooled to room temperature and stirred for 18 hours, and the solvent was removed under reduced pressure. The residue was suspended in ice water (300 ml) and extracted with diethylether (2×300 ml). The combined organic extracts were washed with saturated sodium bicarbonate solution (2×100 ml), brine (100 ml), dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel eluting with a solvent gradient of cyclohexane:ethyl acetate (80:20 changing to 70:30, 60:40 and finally 1:1, by volume) to give (4-hydroxy-3-methoxy-phenyl)-acetic acid methyl ester (23 g) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ=6.82-6.85 (1H, d), 6.80 (1H, s), 6.76-6.79 (1H, d), 5.49 (1H 3.66 (3H, s), 3.53 (2H, s) ppm. LRMS (electrospray): m/z [M+Na]+ 219.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of homovanillic acid 10 (2 g, 11 mmol) and sulfuric acid (500 ml, 9.4 mmol) in methanol (100 ml) was refluxed for 3 hours. After cooling, a sodium bicarbonate solution was added to the reaction mixture. The product was extracted with CH2Cl2 (2×50 ml). The combined organic phases were dried over MgSO4 and concentrated under reduced pressure to give methyl 4-hydroxy-3-methoxyphenylacetate 9 (2 g, 94%) in the form of a colorless oil. 1H NMR (CDCl3, 300 MHz) δ 7.00-6.70 (m, 3H), 5.82 (br s, OH), 3.87 (s, 3H), 3.70 (s, 3H), 3.56 (s, 2H). 13C NMR (CDCl3, 75 MHz) δ 172.6, 146.6, 144.8, 125.7, 122.1, 114.5, 111.8, 55.9, 52.1, 40.8.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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